![molecular formula C14H25BClN3O2 B2670573 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride CAS No. 2377587-45-4](/img/structure/B2670573.png)

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

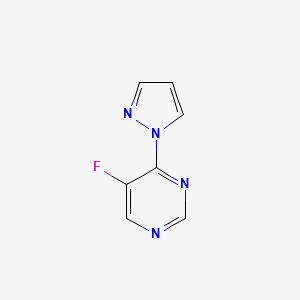

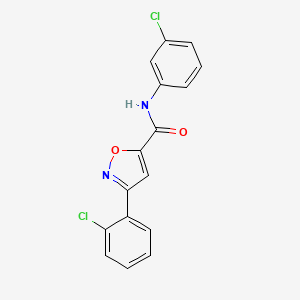

The compound “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring attached to a piperidine ring via a single bond. The pyrazole ring is further substituted with a tetramethyl-1,3,2-dioxaborolane group .

Synthesis Analysis

The synthesis of this compound involves multiple steps. The starting material is typically tert-butyl-4-hydroxypiperdine-1-carboxylate . The synthesis process involves the formation of an important intermediate, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .Molecular Structure Analysis

The molecular structure of this compound was confirmed by MS and 1HNMR spectrum . The compound has a molecular formula of C12H18BNO2 and an average mass of 219.088 Da .Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is an important intermediate in many biologically active compounds such as crizotinib .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point range of 166.0 to 170.0 °C . It is insoluble in water . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .科学的研究の応用

Key Intermediate in Synthesis

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride is a pivotal intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important precursor for crizotinib, a therapeutic agent used in the treatment of cancer. The synthesis process of this compound involves multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's utility in facilitating complex organic synthesis (Kong et al., 2016).

Advancements in Organic Synthesis

Additionally, the compound has been instrumental in advancing organic synthesis methods, such as in the optimized scale-up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling, which highlights a general methodology for accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. This underscores its significance in enabling the efficient production of medicinally relevant compounds (Bethel et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12;/h8,10,12,16H,5-7,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVWYJWIUVAJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCNC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)

![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)

![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)